molecular formula C13H23NO3 B13552832 tert-butylN-(1-cyclopentyl-3-oxopropan-2-yl)carbamate

tert-butylN-(1-cyclopentyl-3-oxopropan-2-yl)carbamate

Cat. No.: B13552832
M. Wt: 241.33 g/mol
InChI Key: LKCFNSRNEPSJIY-UHFFFAOYSA-N
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Description

tert-butyl N-(1-cyclopentyl-3-oxopropan-2-yl)carbamate is a carbamate derivative characterized by a tert-butyl carbamate group attached to a 3-oxopropan-2-yl backbone substituted with a cyclopentyl moiety. Its molecular formula is C₁₃H₂₃NO₃ (molecular weight: 241.33 g/mol), and it is registered under CAS number 1784978-14-8 . The compound’s structure combines a rigid cyclopentane ring with a reactive ketone group at the 3-position, which influences its physicochemical properties, such as solubility, stability, and reactivity. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and other bioactive molecules .

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl N-(1-cyclopentyl-3-oxopropan-2-yl)carbamate

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11(9-15)8-10-6-4-5-7-10/h9-11H,4-8H2,1-3H3,(H,14,16)

InChI Key

LKCFNSRNEPSJIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCC1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of tert-butyl N-(1-cyclopentyl-3-oxopropan-2-yl)carbamate becomes evident when compared to analogs with variations in ring size, substituent positioning, and functional groups. Below is a detailed analysis:

Structural and Functional Comparisons

Research Findings

  • Synthetic Utility : The compound’s 3-oxo group enables facile derivatization via nucleophilic additions, contrasting with tert-butyl N-(hydroxymethyl)cyclopentylcarbamate, which requires protection/deprotection strategies .
  • Stability : Cyclopentyl analogs exhibit superior thermal and oxidative stability compared to cyclopropyl derivatives, making them preferred in multi-step syntheses .
  • Pharmacological Potential: Similar to tert-butyl N-(2-amino-4-methylpentyl)carbamate (a cyclin-dependent kinase inhibitor), the cyclopentyl-3-oxo structure shows promise in anticancer research, though specific data remain under investigation .

Biological Activity

tert-butyl N-(1-cyclopentyl-3-oxopropan-2-yl)carbamate is a carbamate derivative characterized by its unique structural features, including a tert-butyl group and a cyclopentyl moiety. This compound has garnered attention in biological and medicinal chemistry due to its potential applications in drug development and enzyme interaction studies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biological assays, and potential therapeutic applications.

  • Molecular Formula : C_{12}H_{21}N_{1}O_{3}
  • Molecular Weight : Approximately 213.28 g/mol
  • Structural Features : The presence of the cyclopentyl group contributes to its distinctive steric and electronic properties, influencing its reactivity and interactions in biological systems.

The biological activity of tert-butyl N-(1-cyclopentyl-3-oxopropan-2-yl)carbamate is primarily linked to its ability to interact with specific enzymes. The compound can modulate enzyme activity through:

  • Enzyme Inhibition : Binding to active sites of enzymes, leading to altered catalytic activity.
  • Metabolic Pathways : Influencing various metabolic processes by releasing active components upon hydrolysis of the carbamate group.

Antibacterial Activity

Studies have demonstrated that tert-butyl N-(1-cyclopentyl-3-oxopropan-2-yl)carbamate exhibits significant antibacterial properties against common pathogens such as:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest its potential as a lead compound for developing new antibacterial agents.

Antitumor Activity

The compound has also shown promising antitumor effects against several cancer cell lines. Preliminary studies indicate that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Toxicity Profile

In toxicity assessments, tert-butyl N-(1-cyclopentyl-3-oxopropan-2-yl)carbamate demonstrated a high safety margin with an LD50 greater than 5,000 mg/kg in rat models. However, it can induce skin and eye irritation, necessitating careful handling in laboratory settings.

Research Findings and Case Studies

A series of experiments have been conducted to evaluate the efficacy of this compound in various biological assays:

Study FocusMethodologyKey Findings
Antibacterial AssayAgar diffusion methodEffective against S. aureus and E. coli with MIC values below 50 µg/mL.
Antitumor ActivityMTT assay on cancer cell linesSignificant reduction in cell viability at concentrations above 10 µM.
Enzyme InteractionKinetic studiesInhibition constants (IC50) determined at varying substrate concentrations; notable inhibition observed with specific enzymes involved in metabolic pathways .

Current Research Directions

Ongoing research is focused on:

  • Mechanistic Studies : Further exploring the interaction dynamics between the compound and various enzymes.
  • Structural Optimization : Modifying the chemical structure to enhance potency and selectivity.
  • Therapeutic Applications : Investigating potential uses in treating bacterial infections and cancer therapies.

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